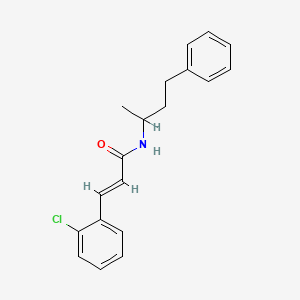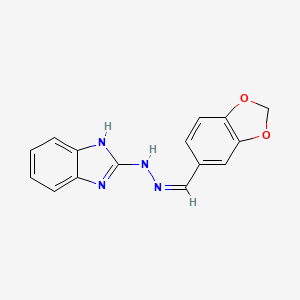
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as URB597, is a synthetic compound that acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.
作用机制
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide exerts its effects by inhibiting FAAH, which leads to increased levels of endogenous cannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. By increasing anandamide levels, this compound may modulate the endocannabinoid system and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide in various tissues, including the brain, liver, and intestine. It has also been found to reduce levels of the FAAH substrate, oleoylethanolamide, in the intestine. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other pathways. It has also been shown to have a good safety profile in animal studies. However, this compound has a short half-life and may require frequent dosing in experiments. It is also not suitable for use in cell culture studies due to its poor solubility in aqueous solutions.
未来方向
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is its potential use in treating substance use disorders, particularly opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and may have similar effects in humans. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to improve cognitive function in animal models and may have similar effects in humans. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans and to determine its optimal dosing and administration.
合成方法
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with 1-methyl-3-phenylpropylamine to form the intermediate 2-chlorophenyl-N-(1-methyl-3-phenylpropyl)acetamide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield this compound.
科学研究应用
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have potential therapeutic benefits in various preclinical and clinical studies. In animal models, this compound has been found to reduce pain, anxiety, and depressive-like behaviors. It has also been shown to have anti-inflammatory effects and to improve cognitive function. In humans, this compound has been studied for its potential use in treating chronic pain, anxiety disorders, and substance use disorders.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-15(11-12-16-7-3-2-4-8-16)21-19(22)14-13-17-9-5-6-10-18(17)20/h2-10,13-15H,11-12H2,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUCVWTRKNLIY-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5434879.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)
![ethyl 1-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434885.png)
![N-[2-methyl-3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5434891.png)
![6-methyl-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5434896.png)
![2,2,3,3-tetrafluoropropyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B5434902.png)
![4-[3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5434911.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5434927.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5434936.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434941.png)
![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)
![7-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5434968.png)

![2-amino-4-[2-(cyclopentylmethyl)-1H-imidazol-4-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5434978.png)